bis(11-methyldodecyl) dodecanedioate
Description
Bis(11-methyldodecyl) dodecanedioate is a branched diester derived from dodecanedioic acid (a C12 dicarboxylic acid) and 11-methyldodecanol. This compound features two long, branched alkyl chains (11-methyldodecyl groups) esterified to the terminal carboxyl groups of dodecanedioic acid. The branched structure imparts unique physicochemical properties, such as lower melting points and enhanced solubility in nonpolar solvents compared to linear analogs.
Properties
CAS No. |
143009-09-0 |
|---|---|
Molecular Formula |
C38H74O4 |
Molecular Weight |
595 g/mol |
IUPAC Name |
bis(11-methyldodecyl) dodecanedioate |
InChI |
InChI=1S/C38H74O4/c1-35(2)29-23-17-11-7-9-15-21-27-33-41-37(39)31-25-19-13-5-6-14-20-26-32-38(40)42-34-28-22-16-10-8-12-18-24-30-36(3)4/h35-36H,5-34H2,1-4H3 |
InChI Key |
XLXMYOUBZINZAX-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C |
Other CAS No. |
143009-09-0 84731-63-5 |
Synonyms |
Dodecanedioic acid, di-C11-14-isoalkyl esters, C13-rich |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dodecanedioic acid, diisotridecyl ester typically involves the esterification of dodecanedioic acid with isotridecyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
Dodecanedioic acid+2Isotridecyl alcohol→Dodecanedioic acid, diisotridecyl ester+2Water
Industrial Production Methods: Industrial production of this compound often employs continuous esterification processes. The reaction mixture is heated and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions:
Esterification: As mentioned, the primary reaction for the synthesis of dodecanedioic acid, diisotridecyl ester is esterification.
Hydrolysis: The ester can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to dodecanedioic acid and isotridecyl alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Esterification: Acid catalysts (e.g., sulfuric acid), reflux conditions.
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Major Products:
Hydrolysis: Dodecanedioic acid and isotridecyl alcohol.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Chemistry:
Polymer Industry: Used as a plasticizer to improve the flexibility and durability of polymers.
Lubricants: Acts as a component in the formulation of high-performance lubricants.
Biology and Medicine:
Biocompatible Materials: Research is ongoing into its use in biocompatible materials for medical applications.
Industry:
Coatings and Adhesives: Enhances the properties of coatings and adhesives, providing better performance and longevity.
Mechanism of Action
The primary mechanism of action for dodecanedioic acid, diisotridecyl ester in its applications is through its plasticizing effect. By integrating into polymer matrices, it reduces intermolecular forces, increasing the flexibility and reducing the brittleness of the material. This effect is achieved through the ester functional groups interacting with the polymer chains, allowing for greater movement and flexibility.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares bis(11-methyldodecyl) dodecanedioate with structurally related esters of dodecanedioic acid:
Key Observations:
Branching Effects : The 11-methyldodecyl chains in the target compound reduce crystallinity compared to linear diesters like diethyl dodecanedioate, resulting in lower melting points and improved compatibility with hydrophobic matrices .
Molecular Weight : The higher molecular weight of this compound (~623 g/mol) enhances its thermal stability, making it suitable for high-temperature applications such as lubricants.
Solubility: Branched esters exhibit superior solubility in nonpolar environments compared to linear counterparts, which aligns with trends observed in methyl laurate (a monoester with a linear C12 chain) .
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